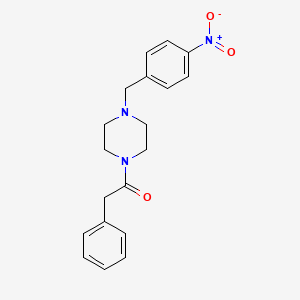
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine, also known as NBPP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their pharmacological properties. NBPP has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it has been proposed that 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine exerts its biological activity by modulating various signaling pathways in the body. For example, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has also been shown to modulate the activity of various enzymes, including COX-2 and MMP-9, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine can inhibit the growth of cancer cells and induce apoptosis. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to exhibit promising biological activity, making it a potential candidate for drug development. However, there are also limitations to using 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the safety and toxicity of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine need to be evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine. One area of interest is the development of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine derivatives with improved pharmacological properties. Another area of research is the evaluation of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine in animal models of disease to determine its efficacy and safety. Additionally, the mechanism of action of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine needs to be further elucidated to understand its biological activity. Finally, the development of novel drug delivery systems for 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine may enhance its therapeutic potential.
Conclusion
In conclusion, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine is a synthetic compound with promising biological activity. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments, including its ease of synthesis and purification. However, further research is needed to fully understand its pharmacological properties and evaluate its safety and toxicity. The future directions for research on 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine include the development of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine derivatives, evaluation in animal models of disease, elucidation of its mechanism of action, and development of novel drug delivery systems.
Métodos De Síntesis
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine can be synthesized through a multistep process involving the reaction of 4-nitrobenzyl chloride with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to yield high purity and yield of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine.
Aplicaciones Científicas De Investigación
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(14-16-4-2-1-3-5-16)21-12-10-20(11-13-21)15-17-6-8-18(9-7-17)22(24)25/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGRGRPUYOZPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)
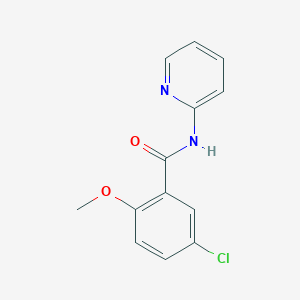
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)
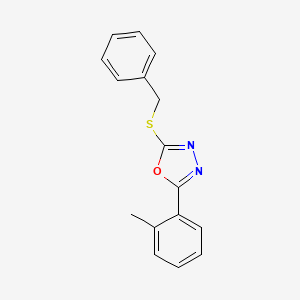

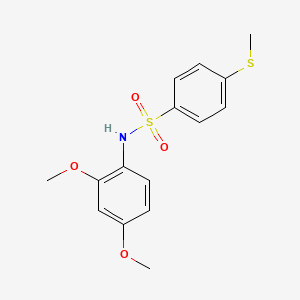

![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)


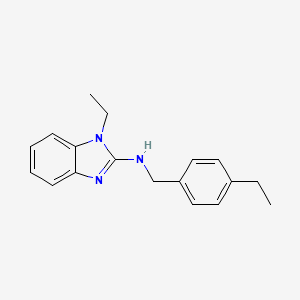
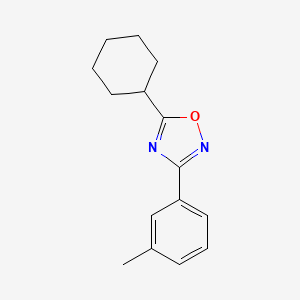
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)